molecular formula C21H26FN3O5 B1683864 Idn-1965 CAS No. 204919-14-2

Idn-1965

カタログ番号: B1683864
CAS番号: 204919-14-2
分子量: 419.4 g/mol
InChIキー: GONUYDANRODTCF-IBYPIGCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件:

工業的生産方法: IDN-1965の工業的生産には、最適化された反応条件を使用して大規模合成を行い、高収率と純度を確保します。 このプロセスには通常、溶媒抽出、結晶化、精製などのステップが含まれ、最終生成物を目的の形態で得ます .

化学反応の分析

反応の種類: IDN-1965は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: カスパーゼ阻害とアポトーシス経路の研究ツールとして使用されます。

    生物学: さまざまな細胞タイプにおけるアポトーシスの阻害における役割について調査されています。

    医学: 肝臓損傷やその他のアポトーシス関連疾患の治療における潜在的な治療用途について研究されています。

    産業: アポトーシスを標的とした新規薬物や治療薬の開発に活用されています

科学的研究の応用

IDN-1965 is a broad-spectrum, irreversible caspase inhibitor that has demonstrated marked effectiveness in inhibiting Fas-mediated apoptosis through multiple routes of administration . Caspase inhibitors, including this compound, have shown promise in protecting against anti-Fas antibody (alpha-Fas)-mediated liver injury and lethality .

Scientific Research Applications

Efficacy and Dosage

  • This compound has an ED(50) of 0.14 mg/kg when administered intraperitoneally (i.p.), based on alanine aminotransferase activities. It is also effective when given intravenously and orally, with ED(50) values of 0.04 and 1.2 mg/kg, respectively .
  • A single i.p. treatment of 1 mg/kg of this compound, or continuous i.p. infusion via osmotic pumps, completely blocked lethality for up to 7 days after alpha-Fas administration .
  • The inhibitor is effective in reducing liver injury when administered up to 3 hours after or 1 hour before alpha-Fas administration .

Histological and Biochemical Effects

  • Histological examination revealed a marked reduction in Fas-induced apoptosis with this compound (1 mg/kg, i.p.) at 6 hours .
  • This compound decreases caspase 3-like activities in a dose-dependent manner, although the inhibition of caspase activity is transient .
  • Immunohistochemical studies have shown that this compound significantly reduces the activation of caspase 3 .
  • Western blot analysis showed that this compound inhibits the processing of caspases 3, 6, and 8, as well as Bid, a protein responsible for the release of mitochondrial cytochrome C and amplification of the apoptotic cascade .

Inhibition of Apoptosis

  • This compound is markedly effective at inhibiting Fas-mediated apoptosis .
  • Previous studies suggest caspase inhibitors are effective in protecting against anti-Fas antibody (alpha-Fas)-mediated liver injury/lethality .

Other Caspase Inhibitors

  • Other caspase inhibitors such as IDN-8066 and IDN-6556 have also been found to effectively attenuate SEC apoptosis and caspase 3 activation .

Table of this compound Applications and Effects

ApplicationRoute of AdministrationDosageObserved Effect
Fas-mediated Apoptosisi.p.0.14 mg/kg (ED50)Reduced alanine aminotransferase activities
Fas-mediated Apoptosisintravenous0.04 mg/kg (ED50)Reduced alanine aminotransferase activities
Fas-mediated Apoptosisoral1.2 mg/kg (ED50)Reduced alanine aminotransferase activities
Alpha-Fas induced Liver injuryi.p.1 mg/kgComplete block of lethality up to 7 days after alpha-Fas
Fas-induced Apoptosisi.p.1 mg/kgMarked reduction in apoptosis at 6 hours
Caspase 3-like activitiesVariousDose-dependentDecreased caspase 3-like activities
Caspases 3, 6, 8, Bid processingVariousNot specifiedInhibition of processing

Discontinued Development

  • Research and development of this compound for heart failure has been discontinued .

作用機序

IDN-1965は、アポトーシスの実行段階に関与する酵素であるカスパーゼを不可逆的に阻害することによってその効果を発揮します。この化合物は、カスパーゼの活性部位に結合して、その活性化とそれに続く細胞基質の切断を阻害します。 この阻害は、アポトーシスの減少と、プログラム細胞死からの細胞保護につながります .

分子標的と経路:

6. 類似の化合物との比較

This compoundは、以下のような他のカスパーゼ阻害剤と比較されます。

This compoundの独自性: this compoundは、カスパーゼを不可逆的に阻害し、複数の投与経路を通じてFas媒介アポトーシスを顕著に阻害する能力によってユニークです。 これは、アポトーシスを研究し、アポトーシス関連疾患の治療戦略を開発するための貴重なツールとなっています .

類似化合物との比較

IDN-1965 is compared with other caspase inhibitors such as:

Uniqueness of this compound: this compound is unique due to its irreversible inhibition of caspases and its marked efficacy in inhibiting Fas-mediated apoptosis through multiple routes of administration. This makes it a valuable tool for studying apoptosis and developing therapeutic strategies for apoptosis-related diseases .

生物活性

IDN-1965, a broad-spectrum caspase inhibitor, has garnered significant attention in the field of apoptosis research due to its potential therapeutic applications in various conditions characterized by excessive apoptosis, such as liver injury and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

This compound functions primarily as an irreversible inhibitor of caspases, which are cysteine proteases critical in the execution phase of apoptosis. By inhibiting these enzymes, this compound effectively prevents the apoptotic cascade initiated by death receptors and other pro-apoptotic signals.

Key Mechanisms:

  • Inhibition of Caspase Activation : this compound blocks the activation of caspases 3, 6, and 8, thereby preventing downstream apoptotic signaling .
  • Reduction of Apoptosis : Histological studies demonstrate a marked reduction in Fas-mediated apoptosis when treated with this compound, indicating its protective role against cell death .
  • Post-insult Efficacy : The compound shows promise in providing protection even when administered after the onset of apoptotic signals, suggesting a therapeutic window for intervention .

Dosage and Administration

This compound has been evaluated through various routes of administration, with notable findings:

  • Intraperitoneal (i.p.) Administration : ED50 (effective dose for 50% response) is approximately 0.14 mg/kg.
  • Intravenous (i.v.) Administration : More potent with an ED50 of 0.04 mg/kg.
  • Oral Administration : Less effective with an ED50 of 1.2 mg/kg .

Case Studies

  • Liver Injury Model : In studies involving anti-Fas antibody-induced liver injury, this compound significantly reduced alanine aminotransferase (ALT) levels, a marker for liver damage. Histopathological analysis revealed decreased apoptosis and improved survival rates in treated animals compared to controls .
  • Neuroprotection : Research indicates that this compound may also provide neuroprotective effects in models of spinal cord injury by inhibiting apoptosis at the injury site. This suggests potential applications in treating neurodegenerative diseases where apoptosis plays a critical role .

Comparative Efficacy with Other Caspase Inhibitors

This compound has been compared with other caspase inhibitors such as IDN-6556 and IDN-8066. The following table summarizes their efficacy based on various parameters:

CompoundRoute of AdministrationED50 (mg/kg)Key Findings
This compoundi.p.0.14Effective in reducing liver injury and apoptosis
i.v.0.04Highest potency among tested routes
Oral1.2Less effective than i.p. and i.v.
IDN-6556i.p.Not specifiedPrevents caspase activation; shows protective effects
IDN-8066Not specifiedNot specifiedSimilar protective effects noted

特性

CAS番号

204919-14-2

分子式

C21H26FN3O5

分子量

419.4 g/mol

IUPAC名

3-[[(2S)-2-[(1,3-dimethylindole-2-carbonyl)amino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C21H26FN3O5/c1-11(2)18(20(29)23-14(9-17(27)28)16(26)10-22)24-21(30)19-12(3)13-7-5-6-8-15(13)25(19)4/h5-8,11,14,18H,9-10H2,1-4H3,(H,23,29)(H,24,30)(H,27,28)/t14?,18-/m0/s1

InChIキー

GONUYDANRODTCF-IBYPIGCZSA-N

SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

異性体SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

正規SMILES

CC1=C(N(C2=CC=CC=C12)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)CF

外観

white solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

IDN 1965
IDN-1965
IDN1965
N-((1,3-dimethylindole-2-carbonyl)-valinyl)-3-amino-4-oxo-5-fluoropentanoic acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idn-1965
Reactant of Route 2
Reactant of Route 2
Idn-1965
Reactant of Route 3
Reactant of Route 3
Idn-1965
Reactant of Route 4
Reactant of Route 4
Idn-1965
Reactant of Route 5
Reactant of Route 5
Idn-1965
Reactant of Route 6
Idn-1965

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。